![molecular formula C19H11ClN4 B10815630 3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815630.png)
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that combines the structural features of anthracene, triazole, and pyrazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthracene-9-carbaldehyde with 5-chloro-1H-[1,2,4]triazole-3-amine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced triazole-pyrazine derivatives.
Substitution: Formation of substituted triazole-pyrazine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . By binding to these kinases, the compound disrupts their normal function, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[3,4-b]thiadiazine: Similar in structure but contains a thiadiazine ring instead of a pyrazine ring.
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
Uniqueness
3-Anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its specific combination of anthracene, triazole, and pyrazine rings, which confer distinct electronic and steric properties. These properties make it a valuable compound for the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C19H11ClN4 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-anthracen-9-yl-5-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C19H11ClN4/c20-16-10-21-11-17-22-23-19(24(16)17)18-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)18/h1-11H |
InChI Key |
YDYCYPDKPPKQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=NN=C5N4C(=CN=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


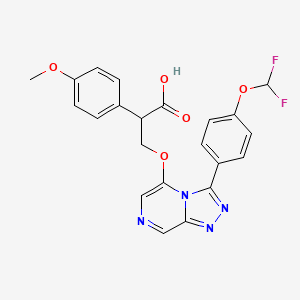
![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815560.png)
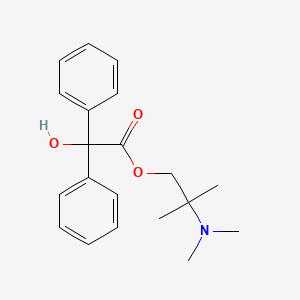
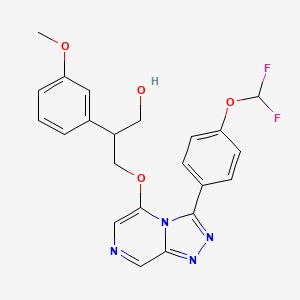
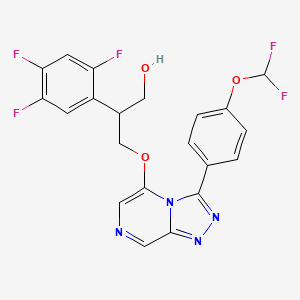
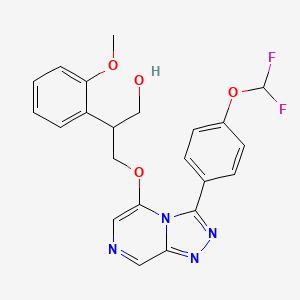
![3-(2-Nitrophenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815601.png)
![3-(4-Tert-butylphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815605.png)
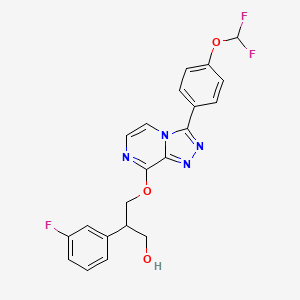
![5-Chloro-3-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815636.png)
![3-(2-Methoxyphenyl)-5-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815638.png)
![3-(2-Ethoxyphenyl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815642.png)
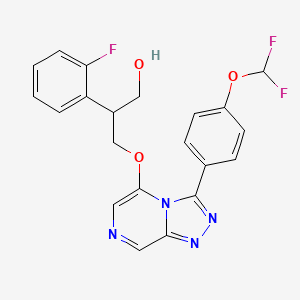
![3-(2,3-Dihydro-1-benzofuran-5-yl)-8-(2-phenylethoxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10815652.png)
